molecular formula C26H28N4O B2803731 1-(3-cyano-6-methylquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide CAS No. 1207020-65-2

1-(3-cyano-6-methylquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B2803731
CAS No.: 1207020-65-2
M. Wt: 412.537
InChI Key: IKKYJVBBNUFCQZ-UHFFFAOYSA-N
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Description

1-(3-cyano-6-methylquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-methylquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, piperidine, and isopropylphenyl compounds. The reaction conditions may involve:

    Catalysts: Common catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography may be used for purification.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-methylquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Solvents: Acetone, ethanol, water.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-methylquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Piperidine Derivatives: Compounds such as piperine and risperidone.

Uniqueness

1-(3-cyano-6-methylquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is unique due to its specific structure, which combines features of both quinoline and piperidine derivatives. This unique structure may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-17(2)19-5-7-22(8-6-19)29-26(31)20-10-12-30(13-11-20)25-21(15-27)16-28-24-9-4-18(3)14-23(24)25/h4-9,14,16-17,20H,10-13H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKYJVBBNUFCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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